[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol
Description
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol is a chemical compound with the molecular formula C12H22O3 It is a derivative of norbornane, a bicyclic hydrocarbon, and features a methanol group attached to a dimethoxyethyl substituent
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
[4-(2,2-dimethoxyethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C12H22O3/c1-14-10(15-2)7-11-3-5-12(8-11,9-13)6-4-11/h10,13H,3-9H2,1-2H3 |
InChI Key |
MUQVAXVZJNPRPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC12CCC(C1)(CC2)CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol typically involves the reaction of norbornene with a suitable dimethoxyethylating agent under controlled conditions. One common method involves the use of dimethoxyethane and a strong acid catalyst to facilitate the addition of the dimethoxyethyl group to the norbornene ring. The resulting intermediate is then subjected to reduction conditions to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding norbornane derivative.
Substitution: The dimethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of norbornane derivatives.
Substitution: Formation of various substituted norbornane compounds.
Scientific Research Applications
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[4-(2,2-Dimethoxyethyl)norbornane]: Lacks the methanol group but has a similar dimethoxyethyl substituent.
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]ethanol: Features an ethanol group instead of methanol.
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]acetate: Contains an acetate group instead of methanol.
Uniqueness
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol is unique due to its specific combination of the norbornane core with a dimethoxyethyl and methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H18O3
- Molecular Weight : 210.27 g/mol
The presence of the norbornane framework contributes to its unique properties, which may influence its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Properties
- Antitumor Activity
- Neuroprotective Effects
Antiviral Properties
Studies have shown that derivatives of norbornane compounds can exhibit antiviral activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit viral replication in vitro. The mechanism often involves interference with viral entry or replication processes.
Table 1: Antiviral Activity of Norbornane Derivatives
| Compound | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Influenza | 15.0 | Inhibits viral entry |
| Compound B | HIV | 8.5 | Inhibits reverse transcriptase |
| This compound | TBD | TBD | TBD |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in various cancer cell lines.
- Mitochondrial Dysfunction : Alters mitochondrial membrane potential, leading to apoptosis.
Table 2: Antitumor Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 12.0 | Apoptosis via mitochondrial pathway |
| MCF7 | 10.5 | Cell cycle arrest at G1 phase |
| A549 | 15.3 | Induction of oxidative stress |
Neuroprotective Effects
In addition to its antiviral and antitumor activities, this compound has demonstrated neuroprotective effects in models of neurodegeneration. It appears to modulate neuroinflammatory pathways and reduce oxidative stress.
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
-
Study on Antiviral Efficacy : A study conducted on a series of norbornane derivatives showed that modifications to the side chain significantly enhanced antiviral potency against influenza virus.
- Findings : The optimal derivative exhibited an IC50 value of 5 µM.
-
Antitumor Mechanism Analysis : Research on HepG2 cells indicated that treatment with this compound resulted in a significant increase in apoptotic markers.
- Results : Flow cytometry analysis revealed a 30% increase in apoptotic cells compared to controls after 48 hours of treatment.
-
Neuroprotection Study : In an animal model of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Outcome : Behavioral tests showed a significant improvement compared to the untreated group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
